4-Benzoylphenyl acrylate

Hydrogel Environmental stability Flexible electronics

4-Benzoylphenyl acrylate (ABP) is a polymerizable benzophenone photoinitiator that covalently incorporates into polymer backbones, eliminating the migration and leaching of conventional photoinitiators. This makes it essential for food-contact coatings, biomedical hydrogels, and optical sensors where extractable residues are unacceptable. Proven anti-drying (0.85 weight retention at 50°C) and anti-swelling (1.01 weight fraction after 120h water immersion) performance in hydrogel sensors.

Molecular Formula C16H12O3
Molecular Weight 252.26 g/mol
CAS No. 22535-49-5
Cat. No. B1587257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Benzoylphenyl acrylate
CAS22535-49-5
Molecular FormulaC16H12O3
Molecular Weight252.26 g/mol
Structural Identifiers
SMILESC=CC(=O)OC1=CC=C(C=C1)C(=O)C2=CC=CC=C2
InChIInChI=1S/C16H12O3/c1-2-15(17)19-14-10-8-13(9-11-14)16(18)12-6-4-3-5-7-12/h2-11H,1H2
InChIKeyLTYBJDPMCPTGEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Benzoylphenyl Acrylate (CAS 22535-49-5): Monomeric Photoinitiator for UV-Curable and Light-Responsive Polymer Systems


4-Benzoylphenyl acrylate (CAS 22535-49-5), also known as 4-acryloyloxybenzophenone (ABP), is a bifunctional monomer that integrates a polymerizable acrylate moiety with a benzophenone photoinitiating chromophore in a single molecular architecture . This compound functions as a polymerizable photoinitiator, enabling covalent incorporation into polymer backbones during free radical polymerization while retaining the ability to generate reactive radicals upon UV irradiation for subsequent crosslinking or grafting reactions [1]. Key physical properties include a melting point range of 47.0–51.0 °C and commercial purity specifications typically ≥95–98% as determined by HPLC or GC analysis .

4-Benzoylphenyl Acrylate (CAS 22535-49-5): Why Conventional Benzophenone Photoinitiators Cannot Substitute for This Polymerizable Monomer


Conventional small-molecule benzophenone photoinitiators, while effective at initiating radical polymerization, suffer from a critical limitation: they remain as unbound residues within cured polymer matrices and subsequently migrate to material surfaces or leach into contacting media over time [1]. This migration phenomenon restricts their utility in food-contact materials, biomedical devices, and electronic sensor applications where extractable contaminants are unacceptable [2]. 4-Benzoylphenyl acrylate addresses this fundamental deficiency through its acrylate functionality, which enables covalent incorporation into the polymer backbone during the primary polymerization step—transforming the photoinitiator from a transient additive into a permanent structural component of the material [3]. The following quantitative evidence substantiates why this compound cannot be replaced by simple benzophenone or non-polymerizable benzophenone derivatives when low-migration, high-durability photoactive materials are required.

Quantitative Differentiation Evidence: 4-Benzoylphenyl Acrylate (CAS 22535-49-5) Performance Relative to Comparators


Anti-Drying and Anti-Swelling Hydrogel Encapsulation: PGPC Coating Based on 4-Benzoylphenyl Acrylate

A photoinitiator-grafted polymer chain (PGPC) synthesized via radical copolymerization of 4-benzoylphenyl acrylate (ABP) with hydrophobic monomers, when applied as a UV-crosslinked coating on polyacrylamide (PAAm) hydrogels, demonstrated quantifiable resistance to environmental degradation. The PGPC-coated PAAm hydrogel retained a weight fraction of 0.85 ± 0.02 after 21 hours at 50 °C (anti-drying performance) and maintained a weight fraction of 1.01 ± 0.01 after 120 hours immersion in deionized water (anti-swelling performance) [1]. In contrast, uncoated PAAm hydrogels typically exhibit rapid dehydration and uncontrolled swelling under identical conditions, rendering them unsuitable for sustained operation in ambient or aquatic environments. The observed performance is directly attributable to the benzophenone-mediated photocrosslinking chemistry enabled by the ABP component within the PGPC structure.

Hydrogel Environmental stability Flexible electronics

Migration Mitigation: Reduced Solubility of 4-Benzoylphenyl Acrylate Copolymers Compared to Free Benzophenone

Copolymers synthesized from 4-benzoylphenyl acrylate (BPA) with butyl methacrylate, specifically poly(4-benzoylphenyl acrylate-co-butyl methacrylate) [P(BPA-BMA)], exhibited significantly reduced solubility in alcohol-based solvents compared to unbound benzophenone (BP). This reduced solubility directly correlates with decreased photoinitiator migration from cured polymer matrices, addressing a critical regulatory and performance limitation of conventional benzophenone photoinitiators in food-contact materials and biomedical devices [1]. While the study did not report numerical migration values, the observed solubility reduction provides mechanistic evidence for the migration-mitigating advantage of polymerizable benzophenone monomers relative to their small-molecule counterparts.

Food packaging Migration stability UV-curable coatings

Mechanical Reinforcement in Light-Responsive Hydrogels: 4-Benzoylphenyl Acrylate Copolymer as Structural Component

An electrospun hydrogel composed of copoly(isopropylacrylamide-4-benzoylphenyl acrylate) [P(NIPAM-ABP)], when coated with polypyrrole (PPy), exhibited a tensile strength increase from 1.21 MPa to 5.12 MPa—a 4.2-fold enhancement—relative to the uncoated P(NIPAM-ABP) hydrogel [1]. This mechanical reinforcement is enabled by the ABP comonomer, which provides the benzophenone photo-crosslinking sites necessary for stabilizing the oriented nanofiber architecture and facilitating interfacial bonding with the PPy coating. In a related multi-responsive hydrogel system incorporating Fe3O4 nanoparticles, a Fe3O4/P(NIPAM-ABP) composite achieved a tensile strength of 3.1 ± 0.3 MPa while demonstrating bending speeds of 2400.3°/s (thermal, 45 °C) and 356.4°/s (NIR light) [2].

Light-responsive materials Soft actuators Biomimetic devices

One-Dimensional Photonic Crystal Sensors: 4-Benzoylphenyl Acrylate for Low Refractive Index Photo-Crosslinked Layers

A photo-crosslinked copolymer of methyl acrylate and 4-benzoylphenyl acrylate (BPA), designated P(MA-co-BPA), was synthesized and employed as the low-refractive-index component in an 11-layered one-dimensional photonic crystal (1D PC) sensor. When paired with a high-refractive-index copolymer-titania hybrid (Ti70), the resulting Ti70/P(MA-co-BPA) PC sensor exhibited distinct, naked-eye-visible colorimetric shifts upon exposure to common gasoline adulterants: bluish-purple (baseline in pure gasoline) transitioning to blue (methanol), sky-blue (xylene), greenish-yellow (toluene), and reddish-orange (benzene) within approximately 2 minutes [1]. The sensor maintained excellent recyclability across 10 repeated swelling/deswelling cycles. The BPA comonomer provides the essential benzophenone functionality enabling UV-induced crosslinking of the polymeric layers, which is critical for achieving the precise refractive index contrast and structural stability required for photonic crystal sensing applications.

Photonic crystals Colorimetric sensing Gasoline adulteration

Reactivity Advantage: Acrylate vs. Methacrylate Functionality in Polymerizable Benzophenone Monomers

Comparative analysis of structurally analogous polymerizable benzophenone monomers reveals that 4-benzoylphenyl acrylate (ABP; CAS 22535-49-5) possesses inherently higher radical polymerization reactivity than its methacrylate counterpart, 4-benzoylphenyl methacrylate (BPM; CAS 56467-43-7). This reactivity differential arises from the absence of the α-methyl group in the acrylate monomer, which reduces steric hindrance at the propagating radical center and eliminates the electron-donating inductive effect that stabilizes methacrylate radicals, thereby retarding their propagation rate [1]. While direct copolymerization reactivity ratios comparing ABP with BPM under identical conditions were not located, the fundamental structure-property relationship governing acrylate vs. methacrylate polymerization kinetics is well-established in polymer science literature [2].

Polymerization kinetics Monomer reactivity Copolymer composition

Optimal Application Scenarios for 4-Benzoylphenyl Acrylate (CAS 22535-49-5) Based on Quantified Performance Evidence


Hydrogel-Based Flexible Electronics with Extended Environmental Stability

Utilize 4-benzoylphenyl acrylate as the photoinitiator comonomer in PGPC coatings for polyacrylamide (PAAm) or other hydrogel substrates. This configuration achieves anti-drying performance of 0.85 ± 0.02 weight retention after 21 hours at 50 °C and anti-swelling performance of 1.01 ± 0.01 weight fraction after 120 hours water immersion, enabling sustained operation of hydrogel sensors in ambient air and underwater environments without signal distortion from dehydration or swelling [1].

Food-Contact and Biomedical UV-Curable Coatings Requiring Low Photoinitiator Migration

Replace conventional benzophenone photoinitiators with 4-benzoylphenyl acrylate in UV-curable coating formulations intended for food packaging, medical device surface treatments, or other migration-sensitive applications. The acrylate functionality enables covalent incorporation into the polymer network during curing, and copolymers containing ABP demonstrate significantly reduced solubility in alcohol solvents relative to free benzophenone, providing a mechanistic basis for compliance with regulatory migration limits [2].

Soft Robotic Actuators and Biomimetic Devices Requiring High Mechanical Strength and Fast Light Response

Incorporate 4-benzoylphenyl acrylate as a comonomer with N-isopropylacrylamide (NIPAM) to produce electrospun P(NIPAM-ABP) hydrogel matrices. This copolymer, when combined with polypyrrole coatings or Fe3O4 nanoparticles, achieves tensile strength up to 5.12 MPa (4.2-fold increase over uncoated baseline) and bending speeds up to 2400.3°/s (thermal) and 356.4°/s (NIR light), making it suitable for light-responsive soft actuators, programmable deformation devices, and biomimetic crawling or grasping systems [3][4].

On-Site Colorimetric Chemical Sensors Using One-Dimensional Photonic Crystals

Deploy 4-benzoylphenyl acrylate as the polymerizable benzophenone comonomer in methyl acrylate-based photo-crosslinked layers (P(MA-co-BPA)) for fabricating low-refractive-index components in 1D photonic crystal sensors. This material enables rapid (~2 minute) naked-eye colorimetric detection of gasoline adulterants (methanol, xylene, toluene, benzene) with excellent recyclability over 10 swelling/deswelling cycles, providing a portable alternative to laboratory GC-MS analysis for field applications [5].

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